molecular formula C27H27ClN4O5 B560252 TC Ntr1 17

TC Ntr1 17

Cat. No.: B560252
M. Wt: 523.0 g/mol
InChI Key: ZQUSYVORYNBGLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TC NTR1 17: is a selective non-peptide partial agonist for the neurotensin receptor 1 (NTS 1). It is known for its high selectivity and efficacy in binding to NTS 1, making it a valuable tool in neurotensin receptor research. The compound has a molecular weight of 522.98 and a chemical formula of C27H27ClN4O5 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TC NTR1 17 involves multiple steps, starting with the preparation of the core structure, which includes a quinoline and pyrazole moiety. The key steps typically involve:

    Formation of the Quinoline Core: This is achieved through a Friedländer synthesis, where an aniline derivative reacts with a ketone in the presence of a base.

    Pyrazole Formation: The pyrazole ring is formed by reacting a hydrazine derivative with a diketone.

    Coupling Reactions: The quinoline and pyrazole cores are then coupled using a suitable coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Final Modifications:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and scalability, with stringent quality control measures to maintain the purity of the compound.

Chemical Reactions Analysis

Types of Reactions

TC NTR1 17 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, which can reduce the quinoline ring to tetrahydroquinoline derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

TC NTR1 17 is widely used in scientific research due to its selective binding to neurotensin receptor 1. Its applications include:

    Neuroscience Research: Studying the role of neurotensin in the central nervous system, including its effects on neurotransmission and neuroprotection.

    Pharmacology: Investigating the therapeutic potential of neurotensin receptor agonists in treating conditions like schizophrenia, pain, and cancer.

    Drug Development: Serving as a lead compound for the development of new drugs targeting neurotensin receptors.

Comparison with Similar Compounds

Similar Compounds

    SR 48692: A non-peptide antagonist of neurotensin receptor 1.

    JMV 449: A peptide agonist of neurotensin receptor 1.

    NT69L: A non-peptide agonist with high affinity for neurotensin receptor 1.

Uniqueness

TC NTR1 17 is unique due to its high selectivity for neurotensin receptor 1 over other receptors like neurotensin receptor 2 and GPR35. This selectivity makes it a valuable tool for studying the specific functions of neurotensin receptor 1 without off-target effects. Additionally, its partial agonist activity allows for controlled activation of the receptor, providing insights into the receptor’s role in various physiological and pathological processes .

If you have any more questions or need further details, feel free to ask!

Properties

IUPAC Name

2-[[1-(7-chloroquinolin-4-yl)-5-(2,6-dimethoxyphenyl)pyrazole-3-carbonyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27ClN4O5/c1-15(2)12-20(27(34)35)30-26(33)19-14-22(25-23(36-3)6-5-7-24(25)37-4)32(31-19)21-10-11-29-18-13-16(28)8-9-17(18)21/h5-11,13-15,20H,12H2,1-4H3,(H,30,33)(H,34,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQUSYVORYNBGLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C1=NN(C(=C1)C2=C(C=CC=C2OC)OC)C3=C4C=CC(=CC4=NC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27ClN4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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